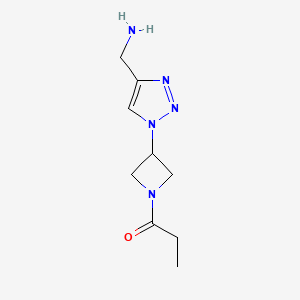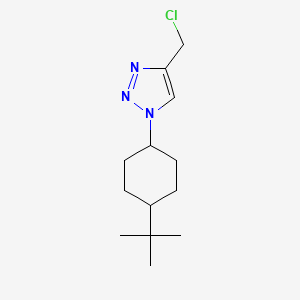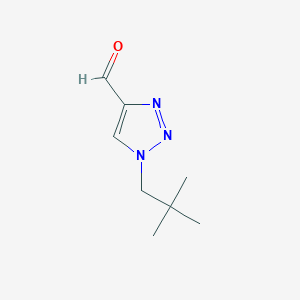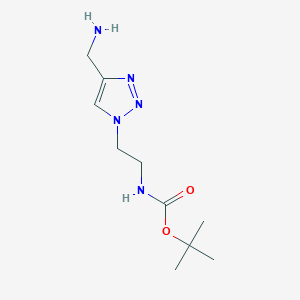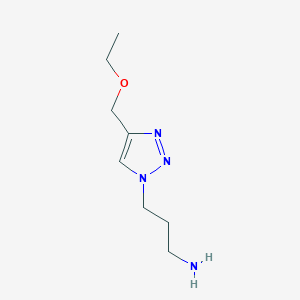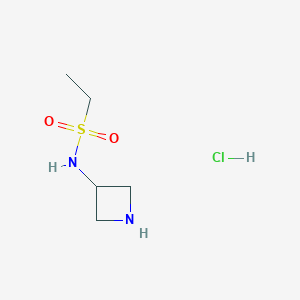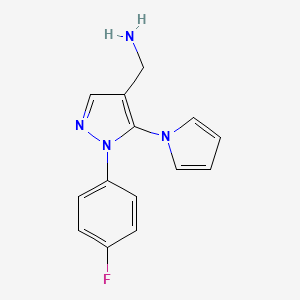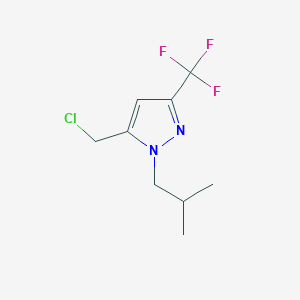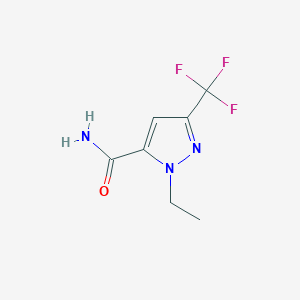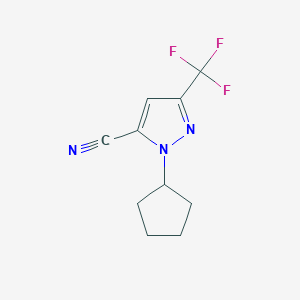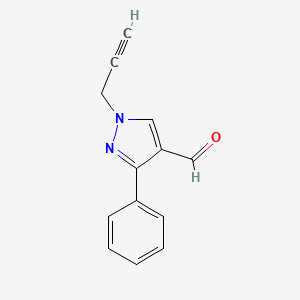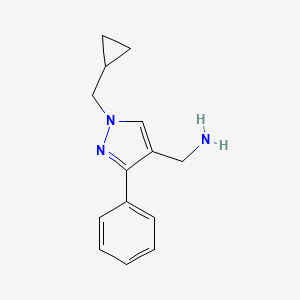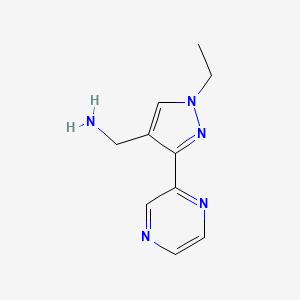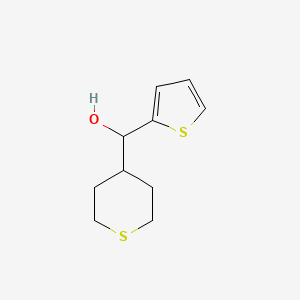
(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol
Overview
Description
(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol is an organic compound that features a unique combination of a tetrahydrothiopyran ring and a thiophene ring connected via a methanol group
Mechanism of Action
Target of Action
Related compounds have been found to exhibit antimicrobial and anticonvulsant activities . This suggests that the compound may interact with biological targets involved in these processes, such as bacterial cell wall synthesis proteins for antimicrobial activity, or voltage-gated ion channels for anticonvulsant activity.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target proteins, thereby exerting its biological effects .
Biochemical Pathways
Given its reported antimicrobial and anticonvulsant activities , it may influence pathways related to bacterial cell wall synthesis or neuronal signal transmission.
Result of Action
and Gram-positive bacteria, as well as anticonvulsant activity in certain models . These effects suggest that the compound may have potential therapeutic applications in the treatment of microbial infections or neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: This can be achieved through the hydrogenation of thiopyran under high pressure and temperature conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate palladium catalysts.
Introduction of the Methanol Group: The final step involves the addition of a methanol group to the thiophene ring, which can be done through a hydroxymethylation reaction using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with enzymes and other proteins, which can provide insights into its potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
(tetrahydro-2H-thiopyran-4-yl)(furan-2-yl)methanol: Similar structure but with a furan ring instead of a thiophene ring.
(tetrahydro-2H-thiopyran-4-yl)(benzene-2-yl)methanol: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanol is unique due to the presence of both a tetrahydrothiopyran ring and a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
thian-4-yl(thiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS2/c11-10(9-2-1-5-13-9)8-3-6-12-7-4-8/h1-2,5,8,10-11H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIKJVAIOBAWAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C(C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


